4-Nitro-2-(trifluoromethyl)phenol

pKa Determination Electronic Effects Physical Organic Chemistry

Researchers requiring a halogenated phenolic building block with precisely defined lipophilicity and ionization for CNS or anti-inflammatory programs often face isomer mixtures that compromise SAR. 4-Nitro-2-(trifluoromethyl)phenol eliminates this variable. • Consistent LogP (~2.85) and pKa (~5.53) ensure predictable membrane permeability and target engagement. • Crystalline solid (mp 105-107 °C) simplifies handling and formulation in solid-phase synthesis. • Batch-to-batch purity ≥98% (HPLC) with full COA documentation supports reproducible scale-up.

Molecular Formula C7H4F3NO3
Molecular Weight 207.11 g/mol
CAS No. 1548-61-4
Cat. No. B075305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-2-(trifluoromethyl)phenol
CAS1548-61-4
Molecular FormulaC7H4F3NO3
Molecular Weight207.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)O
InChIInChI=1S/C7H4F3NO3/c8-7(9,10)5-3-4(11(13)14)1-2-6(5)12/h1-3,12H
InChIKeyGWGZFNRFNIXCGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-2-(trifluoromethyl)phenol Overview


4-Nitro-2-(trifluoromethyl)phenol (CAS 1548-61-4), also designated 2-trifluoromethyl-4-nitrophenol, is a crystalline phenol derivative with a density of 1.6±0.1 g/cm³, a melting point of 105-107°C, and a boiling point of 259.0±40.0°C at 760 mmHg [1]. The compound is a valuable intermediate in pharmaceutical and agrochemical synthesis, with the combined electron-withdrawing properties of the nitro and trifluoromethyl groups enhancing reactivity for the construction of bioactive molecules .

Workflow Pharmaceutical and agrochemical intermediate synthesis
Selection Position-specific electronic profile (NO₂/CF₃ ortho/para arrangement)
Use Context Reactions requiring electron-deficient phenol scaffold

4-Nitro-2-(trifluoromethyl)phenol Irreplaceability


The family of nitro-trifluoromethylphenols, all sharing the molecular formula C₇H₄F₃NO₃, cannot be treated as interchangeable procurement items. The specific relative positioning of the nitro and trifluoromethyl substituents dictates the molecule's electronic profile, which in turn governs its reactivity, solubility, and physical state. These property differences, stemming from variations in the electron-withdrawing inductive and resonance effects [1], lead to different synthetic outcomes and product characteristics, as quantified in Section 3 [2].

Positional isomer mismatch Different nitro/CF₃ arrangement may shift pKa and alter ionization-dependent reactivity or solubility.
Non-nitrated analog mismatch Absence of the nitro group may lower lipophilicity, affecting phase distribution in extractions and purifications.
Physical state mismatch Isomeric substitution pattern may change solid/liquid state and density, complicating handling in solid-phase workflows.

4-Nitro-2-(trifluoromethyl)phenol: Quantitative Differentiation


pKa Comparison of Positional Isomers

The acidity of a phenol is highly sensitive to the electron-withdrawing effects of its substituents and their positions. The pKa of the target compound, 4-nitro-2-(trifluoromethyl)phenol, is estimated to be 5.53±0.14 [1]. This is in contrast to its isomer, 2-nitro-4-(trifluoromethyl)phenol (CAS 400-99-7), which has a predicted pKa of 6.48 [2]. For broader context, 4-nitrophenol has a pKa of 7.15 and phenol has a pKa of 10.0 [3].

pKa Comparison
Reported
Target pKa 5.53 vs Isomer 6.48 (Δ ~0.95)
May shift ionization behavior in aqueous reaction or bioanalytical contexts.
Predicted pKa values; confirm experimentally.
pKa Determination Electronic Effects Physical Organic Chemistry

LogP Comparison: Nitro vs. Non-Nitrated Analog

The partition coefficient (LogP) dictates a compound's distribution between aqueous and organic phases. The target compound, 4-nitro-2-(trifluoromethyl)phenol, has a LogP of 2.84-2.86 [1]. In contrast, 2-(trifluoromethyl)phenol, which lacks the nitro group, has a reported LogP of 2.00 [2].

LogP Comparison
Reported
Target LogP 2.85 vs Non-nitrated analog 2.00 (Δ ~0.85)
May alter phase distribution in biphasic reactions and purification workflows.
Predicted LogP values; confirm experimentally.
Lipophilicity LogP ADME Properties

Solubilization Energetics: Ortho vs. Para Isomers

The solubilization of phenolic isomers in micellar systems is substituent- and position-dependent. For polar-substituted phenols like nitrophenols, the ortho-isomer is more favorably solubilized in anionic micelles than the para-isomer [1]. This energetic preference is reversed for phenols with nonpolar substituents.

Solubilization Energetics
Class-level
Ortho-substituted polar phenols more favorably solubilized in anionic micelles than para isomers
Class-level behavior suggests position-dependent solubilization in surfactant-containing systems; verify for target compound.
Class-level inference for polar ortho-phenols; compound-specific data would strengthen.
Solubilization Micellar Thermodynamics Isomer Effect

4-Nitro-2-(trifluoromethyl)phenol Applications


Lipophilic Drug Candidate Synthesis

Procurement is driven by the need for a building block that imparts specific LogP and pKa properties to a molecular scaffold. As quantified in Section 3, the target compound's LogP of ~2.85 [1] and pKa of ~5.53 [2] are distinct from both its non-nitrated analog and its positional isomer. This translates to a predictable and valuable ADME (Absorption, Distribution, Metabolism, Excretion) profile. Using the target compound ensures the resulting intermediate has a specific ionization state and lipophilicity, which is critical for controlling membrane permeability and target binding in lead optimization programs for CNS or anti-inflammatory drugs .

Agrochemical Intermediates Synthesis

This scenario applies when researchers are synthesizing advanced herbicides or fungicides. The unique combination of strong electron-withdrawing groups (nitro and CF₃) in the specific ortho/para arrangement is essential for achieving the desired level of bioactivity and environmental stability [3]. The electronic properties quantified in Section 3 (pKa, LogP) directly influence the molecule's ability to penetrate plant cuticles or fungal cell walls. Substituting a different isomer could lead to a significant drop in efficacy or an undesirable shift in the active ingredient's physical properties, such as melting point [4].

Functional Materials Development

Procurement for material science applications is justified when developing specialty polymers, coatings, or energetic materials. The target compound's specific melting point (105-107°C) and density (1.6 g/cm³) [4] are distinct from other isomers, such as 2-nitro-4-(trifluoromethyl)phenol, which is a liquid at room temperature with a density of 1.473 g/cm³ [2]. The solid, crystalline nature of the target compound makes it easier to handle and formulate in solid-phase synthesis or when high-purity crystalline intermediates are required. The difference in physical state is a direct, quantifiable factor for procurement decisions in process development.

Application
Selection Property
Validation Focus
Drug candidate synthesis
LogP and pKa profile
Phase-transfer and ionization behavior in lead optimization
Agrochemical intermediate synthesis
Electron-withdrawing ortho/para arrangement
Reactivity and stability in target synthesis routes
Functional materials development
Crystalline solid state
Handling and purity in solid-phase processes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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